N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide
Description
This compound is an acetamide derivative featuring a 4-bromo-3-methylphenyl group and a 3-methoxy-1-methylpyrazole moiety. Its structure combines aromatic and heterocyclic components, which may influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
IUPAC Name |
N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3/c1-9-6-10(4-5-12(9)16)18-13(21)7-17-14(22)11-8-20(2)19-15(11)23-3/h4-6,8H,7H2,1-3H3,(H,17,22)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOSSPDDMJNYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CNC(=O)C2=CN(N=C2OC)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Bromination of the phenyl ring:
Coupling of the pyrazole and phenyl rings: This step involves the formation of an amide bond between the pyrazole and phenyl intermediates, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common acetamide backbone with several analogs. Key variations arise from substituents on the aromatic rings and pyrazole group:
Key Observations :
- Conformational Flexibility: Non-planar geometries (e.g., dihedral angles >40°) in analogs like and suggest reduced π-π stacking but enhanced steric selectivity.
Key Observations :
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
1. Synthesis of the Compound
The synthesis of this compound involves several steps, including the reaction of 4-bromo-3-methyl aniline with various reagents to form the target compound. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.
2.1 Antibacterial Activity
Recent studies have evaluated the antibacterial properties of derivatives related to this compound against multidrug-resistant pathogens, specifically XDR-Salmonella Typhi.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Compound 5a | 50 mg/mL | 100 mg/mL |
| Compound 5b | 25 mg/mL | 50 mg/mL |
| Compound 5c | 12.5 mg/mL | 25 mg/mL |
| Compound 5d | 6.25 mg/mL | 12.5 mg/mL |
Compound 5d exhibited the most potent activity, indicating its potential as a lead compound for further development against resistant bacterial strains .
2.2 Enzyme Inhibition Studies
Enzyme inhibition studies revealed that compound 5d is a competitive inhibitor of alkaline phosphatase, with an IC50 value of . This suggests that the compound may interfere with enzymatic pathways critical in bacterial metabolism or host interactions .
The mechanisms through which this compound exerts its biological effects include:
Antibacterial Mechanism:
The compound likely disrupts bacterial cell wall synthesis or function, leading to cell lysis, particularly in resistant strains such as XDR-Salmonella Typhi.
Enzyme Interaction:
As a competitive inhibitor of alkaline phosphatase, it may modulate metabolic pathways that are essential for bacterial growth and survival.
Case Study: Evaluation in Animal Models
In vivo studies have shown that derivatives similar to this compound can induce significant weight loss and improve metabolic profiles in high-fat diet-induced obesity models. These findings suggest potential applications in metabolic disorders beyond antibacterial activity .
Q & A
Q. How to validate crystallographic models for publication?
- Quality Metrics :
- R-Factors : R <0.05 and wR <0.10 for high-quality structures .
- ADP Consistency : Anisotropic displacement parameters (ADPs) for non-H atoms should align with thermal motion trends .
- PLATON Checks : Validate hydrogen bonding (D–A distances <3.5 Å) and void analysis (<5% solvent content) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
